8-Cloro-xantina

Descripción general

Descripción

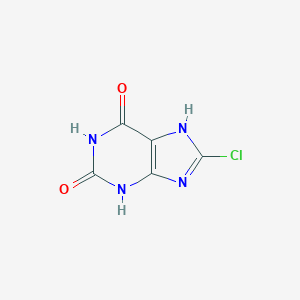

8-Chloroxanthine is a derivative of xanthine, a purine base found in most human body tissues and fluids, as well as other organisms. It is characterized by the substitution of a chlorine atom at the 8th position of the xanthine molecule. This compound is known for its potential pharmacological properties and is used in various scientific research applications .

Aplicaciones Científicas De Investigación

8-Chloroxanthine is widely used in scientific research due to its unique properties:

Chemistry: It serves as a precursor for synthesizing other xanthine derivatives.

Biology: Used in studies related to enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

Industry: Employed in the development of pharmaceuticals and other chemical products

Mecanismo De Acción

Target of Action

8-Chloroxanthine, also known as 1,3-dimethyl-8-chloroxanthine, primarily targets the adenosine receptors . Adenosine receptors play a crucial role in biochemical processes, such as energy transfer — as adenosine triphosphate (ATP) and adenosine diphosphate (ADP) — as well as in signal transduction as cyclic adenosine monophosphate (cAMP).

Mode of Action

8-Chloroxanthine acts as an antagonist to the adenosine receptors . It blocks the adenosine receptor, which leads to a decrease in neuronal firing . This blockade results in excitation, causing various physiological effects similar to caffeine .

Biochemical Pathways

The compound is part of the xanthine chemical class and originates from the metabolism of methylxanthines, which include caffeine, theophylline, and theobromine

Result of Action

The blockade of adenosine receptors by 8-Chloroxanthine results in a number of effects, including nervousness, restlessness, insomnia, headache, and nausea . These effects are primarily attributed to the compound’s ability to decrease neuronal firing, leading to excitation .

Análisis Bioquímico

Biochemical Properties

8-Chloroxanthine interacts with various enzymes and proteins. It originates from the metabolism of methylxanthines, which include caffeine, theophylline, and theobromine . The nature of these interactions involves the replacement of a hydrogen atom in position 8 with a chlorine atom .

Cellular Effects

The cellular effects of 8-Chloroxanthine are similar to those of caffeine. It is used in combination with diphenhydramine in the antiemetic dimenhydrinate (Dramamine). Diphenhydramine reduces nausea but causes drowsiness, and the stimulant properties of 8-Chloroxanthine help reduce that side effect .

Molecular Mechanism

The molecular mechanism of 8-Chloroxanthine involves its ability to block the adenosine receptor, causing excitation . This is similar to the mechanism of action of caffeine. Despite being classified as a xanthine stimulant, 8-Chloroxanthine does not appear to cross the blood-brain barrier well .

Temporal Effects in Laboratory Settings

It is known that the effects of xanthine derivatives can vary over time, ranging from milliseconds (response time) to years (lifetime) .

Dosage Effects in Animal Models

It is known that despite being classified as a xanthine stimulant, 8-Chloroxanthine generally does not produce any locomotor activity above control in mice .

Metabolic Pathways

8-Chloroxanthine is involved in the metabolism of methylxanthines, which include caffeine, theophylline, and theobromine . It is a potential metabolite of 8-chloro cAMP and other 8-chloroadenine containing structures .

Transport and Distribution

It is known that xanthine derivatives are generally distributed throughout the body tissues and fluids .

Subcellular Localization

It is known that xanthine derivatives can be found in most body tissues and fluids .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 8-Chloroxanthine can be synthesized through several methods. One common approach involves the chlorination of xanthine derivatives. For instance, 8-chlorotheophylline, a related compound, is synthesized by chlorinating theophylline. The reaction typically involves the use of chlorine gas or other chlorinating agents under controlled conditions .

Industrial Production Methods: Industrial production of 8-Chloroxanthine often involves large-scale chlorination processes. These processes are optimized for yield and purity, ensuring that the final product meets the required standards for research and pharmaceutical applications .

Análisis De Reacciones Químicas

Types of Reactions: 8-Chloroxanthine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 8th position can be substituted with other functional groups.

Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, potentially altering its pharmacological properties.

Common Reagents and Conditions:

Chlorinating Agents: Used for the initial synthesis.

Oxidizing and Reducing Agents: Utilized in subsequent reactions to modify the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different pharmacological properties .

Comparación Con Compuestos Similares

8-Chlorotheophylline: A stimulant drug with similar chemical structure and physiological effects.

Caffeine: Another xanthine derivative known for its stimulant properties.

Theophylline: Used in the treatment of respiratory diseases like asthma

Uniqueness: 8-Chloroxanthine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike caffeine and theophylline, it is primarily used in research settings rather than as a therapeutic agent .

Actividad Biológica

8-Chloroxanthine is a xanthine derivative that has garnered interest due to its potential biological activities, particularly in pharmacology and toxicology. This article presents an overview of the compound's biological activity, focusing on its mechanisms, effects, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 188.56 g/mol |

| LogP | 0.9 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

8-Chloroxanthine acts primarily as an antagonist of adenosine receptors, which are critical in regulating various physiological processes including neurotransmission, inflammation, and cardiac function. By blocking these receptors, 8-chloroxanthine can lead to increased neuronal activity and has been associated with stimulant effects similar to those of caffeine and theophylline .

Biological Activities

- Stimulant Effects :

- Antimicrobial Activity :

- Cytotoxicity :

Case Studies and Research Findings

- Antimicrobial Studies : A study conducted by Abdul-Reda and Abdul-Ameer synthesized several chalcone derivatives from 8-chlorotheophylline, which showed promising antimicrobial activity against specific pathogens. The study highlighted the potential of xanthine derivatives in developing new antimicrobial agents .

- Cytotoxicity Assessment : In an investigation published in the Journal of Biological Chemistry, the cytotoxic effects of various deoxyribosylpurines were analyzed, including those related to xanthine derivatives. The findings suggested that certain modifications could enhance cytotoxicity against tumor cells .

- Pharmacological Implications : The pharmacological profile of 8-chloroxanthine indicates its potential use in treating conditions like motion sickness when combined with other agents such as antihistamines. This combination may enhance therapeutic outcomes while mitigating side effects commonly associated with antihistamines alone .

Propiedades

IUPAC Name |

8-chloro-3,7-dihydropurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4O2/c6-4-7-1-2(8-4)9-5(12)10-3(1)11/h(H3,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPCWWUKRLUQSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NC(=O)NC1=O)N=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00929020 | |

| Record name | 8-Chloro-9H-purine-2,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 8-Chloroxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.167 mg/mL at 20 °C | |

| Record name | 8-Chloroxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13548-68-0 | |

| Record name | 8-Chloro-3,9-dihydro-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13548-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Purine-2,6-dione, 8-chloro-3,7-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013548680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-CHLOROXANTHINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Chloro-9H-purine-2,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Chloroxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.